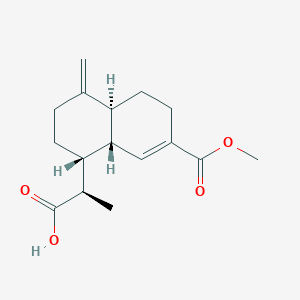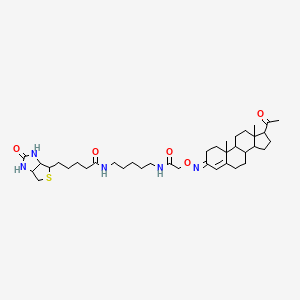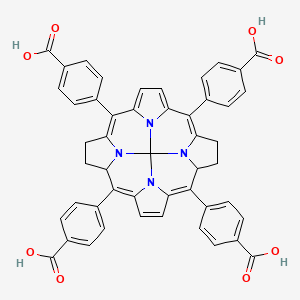
Alpiniaterpene A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpiniaterpene A is a naturally occurring compound found in the Alpinia species, which belongs to the Zingiberaceae family. This family is known for its diverse range of plants that are widely used in traditional medicine, culinary applications, and ornamental purposes. This compound is a type of terpenoid, a class of organic compounds that are known for their aromatic properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
There are two main methods for preparing Alpiniaterpene A: chemical synthesis and natural extraction. Chemical synthesis involves complex and costly procedures, often requiring multiple steps and specific reaction conditions. Natural extraction, on the other hand, involves isolating the compound from plants such as mountain ginger. This method is generally more straightforward but may yield lower quantities of the compound.
Industrial Production Methods
Industrial production of this compound typically relies on natural extraction due to the high cost and complexity of chemical synthesis. The extraction process involves harvesting the plant material, followed by solvent extraction and purification steps to isolate the desired compound.
化学反応の分析
Types of Reactions
Alpiniaterpene A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide, often under acidic conditions.
Reduction: Common reagents include hydrogen gas with a metal catalyst (such as palladium or platinum) or sodium borohydride.
Substitution: Common reagents include halogens (such as chlorine or bromine) and nucleophiles (such as hydroxide or cyanide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a variety of products, depending on the nature of the substituent.
科学的研究の応用
Alpiniaterpene A has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying terpenoid synthesis and reactivity.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in traditional medicine systems.
Industry: Utilized in the development of natural flavorings, fragrances, and preservatives.
作用機序
The mechanism of action of Alpiniaterpene A involves its interaction with specific molecular targets and pathways. For example, it may exert its antimicrobial effects by disrupting bacterial cell membranes or inhibiting key enzymes involved in bacterial metabolism. Its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and signaling pathways.
類似化合物との比較
Alpiniaterpene A can be compared with other similar terpenoids, such as:
Alpiniaterpene B: Another terpenoid found in the Alpinia species, with similar biological activities but different structural features.
Labdane Diterpene: A compound with a similar terpenoid structure, known for its spicy aroma and potential use as a mosquito repellent.
Diarylheptanoids: A class of compounds also found in the Alpinia species, known for their diverse biological activities.
This compound is unique due to its specific structural features and the range of biological activities it exhibits
特性
IUPAC Name |
(2R)-2-[(1R,4aS,8aS)-7-methoxycarbonyl-4-methylidene-2,3,4a,5,6,8a-hexahydro-1H-naphthalen-1-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O4/c1-9-4-6-13(10(2)15(17)18)14-8-11(16(19)20-3)5-7-12(9)14/h8,10,12-14H,1,4-7H2,2-3H3,(H,17,18)/t10-,12-,13+,14+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSWDROZZIFWYRS-ZZVYKPCYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(=C)C2C1C=C(CC2)C(=O)OC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]1CCC(=C)[C@@H]2[C@@H]1C=C(CC2)C(=O)OC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3,3,4,4-tetradeuterio-7-[(1R,2R,3R)-3-hydroxy-2-[(3R)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoic acid](/img/structure/B1163578.png)
